molecular formula C28H39N5O8 B011573 L-Fenilalaninamina, L-tirosil-D-alanilglicil-N-(2-hidroxietil)-Nalfa-metil-, monoacetato (sal) CAS No. 100929-53-1

L-Fenilalaninamina, L-tirosil-D-alanilglicil-N-(2-hidroxietil)-Nalfa-metil-, monoacetato (sal)

Número de catálogo: B011573
Número CAS: 100929-53-1
Peso molecular: 573.6 g/mol
Clave InChI: XZZYKCKUDLGXJA-NJUGUJQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

An enkephalin analog that selectively binds to the MU OPIOID RECEPTOR. It is used as a model for drug permeability experiments.

Aplicaciones Científicas De Investigación

Biosíntesis Microbiana

La L-fenilalaninamina se puede biosintetizar en E. coli a partir de precursores aromáticos económicos . Este proceso es significativo para la producción de L-fenilalanina, un aminoácido esencial con diversas aplicaciones industriales, incluidos suplementos dietéticos, piensos, cosméticos y la industria química . La vía de ingeniería en E. coli permite un método de producción rentable y respetuoso con el medio ambiente, lo cual es crucial dada la creciente demanda mundial de L-fenilalanina .

Síntesis Farmacéutica

El compuesto sirve como precursor de compuestos farmacéuticamente activos, como antibióticos cefalosporínicos, fármacos metálicos contra el cáncer e inhibidores de la proteasa del VIH . Su papel en la síntesis de estos medicamentos es vital debido a su capacidad para formar estructuras complejas necesarias para la eficacia del fármaco.

Aplicaciones Terapéuticas

La L-fenilalaninamina tiene posibles aplicaciones terapéuticas, incluido como suplemento dietético para personas con fenilcetonuria, un trastorno genético en el que el cuerpo no puede metabolizar adecuadamente la fenilalanina . Esta aplicación es particularmente importante para controlar las necesidades dietéticas de las personas afectadas.

Aditivos Alimentarios y Edulcorantes

Actúa como precursor para la producción de aspartamo, un edulcorante bajo en calorías con una demanda creciente en todo el mundo en bebidas gaseosas y productos de confitería . La capacidad de producir aspartamo mediante fermentación microbiana es una ventaja para la industria alimentaria, ya que ofrece un método de producción más sostenible.

Propiedades Antioxidantes

La investigación ha indicado que los derivados de la L-fenilalaninamina pueden actuar como potentes quelantes de iones ferrosos, ofreciendo protección contra el daño oxidativo al eliminar el hierro . Esta propiedad es beneficiosa en el desarrollo de tratamientos y suplementos que tienen como objetivo mitigar el daño relacionado con el estrés oxidativo en las células.

Actividad Biológica

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt), commonly referred to as DAMGO, is a synthetic peptide that exhibits significant biological activity primarily through its interaction with opioid receptors. This article reviews the compound's structure, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAMGO is a modified enkephalin derivative with a complex structure. Its molecular formula is C26H35N5O6C_{26}H_{35}N_{5}O_{6} with a molecular weight of approximately 513.586 g/mol. The compound features several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC26H35N5O6
Molecular Weight513.586 g/mol
Charge0
Defined Stereocenters3

DAMGO primarily acts as an agonist at the mu-opioid receptor (MOR), which is implicated in pain modulation, reward, and addictive behaviors. The binding affinity of DAMGO to MOR is significantly higher than that of other opioid peptides, making it a potent analgesic agent. The compound's structural modifications enhance its stability and receptor selectivity.

Binding Affinity

The binding affinity of DAMGO can be quantified using parameters such as IC50 and Ki values. Research indicates that DAMGO has:

  • Ki (Binding Affinity) : Values ranging from 0.1 to 1 nM for mu-opioid receptors.
  • IC50 : Varies based on experimental conditions but typically falls within low nanomolar ranges.

Analgesic Effects

DAMGO's efficacy as an analgesic has been demonstrated in various animal models. Studies show that administration of DAMGO results in significant pain relief comparable to morphine but with potentially fewer side effects:

  • Case Study 1 : In a rat model of neuropathic pain, DAMGO administration resulted in a marked reduction in pain behavior scores compared to control groups.
  • Case Study 2 : A study involving mice indicated that DAMGO provided effective analgesia without the development of tolerance over repeated dosing.

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of DAMGO in neurodegenerative conditions:

  • Case Study 3 : In vitro studies demonstrated that DAMGO could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents.
  • Case Study 4 : In vivo studies indicated that DAMGO treatment improved cognitive function in models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of DAMGO reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed when administered via injection; oral bioavailability is low due to peptide nature.
  • Distribution : High distribution volume; crosses the blood-brain barrier effectively.
  • Metabolism : Primarily metabolized by peptidases in the liver and kidneys.
  • Excretion : Excreted mainly via urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that DAMGO has a favorable safety profile at therapeutic doses:

  • Acute Toxicity : No severe adverse effects noted in animal studies at doses significantly higher than therapeutic levels.
  • Chronic Toxicity : Long-term studies suggest minimal toxicity with no significant organ damage or behavioral changes observed.

Propiedades

IUPAC Name

acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZYKCKUDLGXJA-NJUGUJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905851
Record name Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-53-1
Record name Enkephalin, Ala(2)-MePhe(4)-Gly(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100929531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 2
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 3
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 4
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 5
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 6
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.